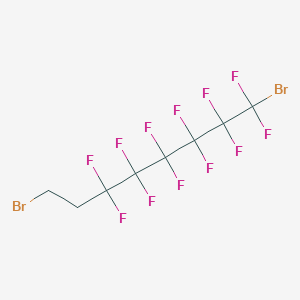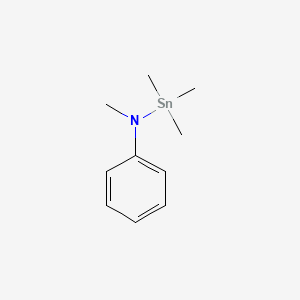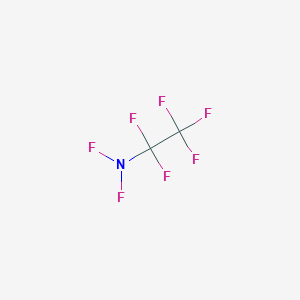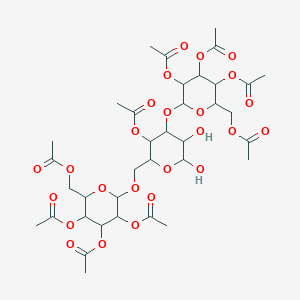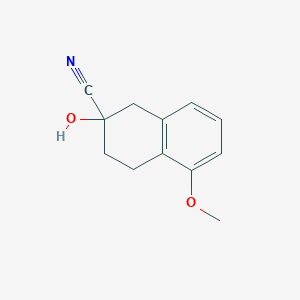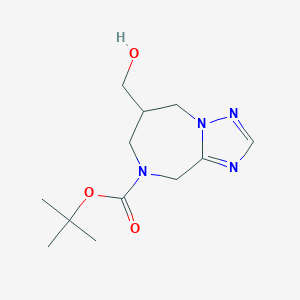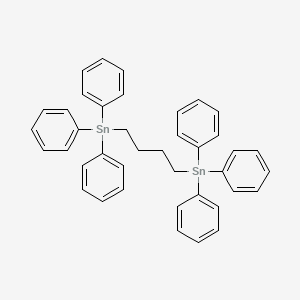
(Butane-1,4-diyl)bis(triphenylstannane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Butane-1,4-diyl)bis(triphenylstannane) is an organotin compound characterized by the presence of two triphenylstannane groups connected by a butane-1,4-diyl linker. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Butane-1,4-diyl)bis(triphenylstannane) typically involves the reaction of triphenylstannane with a butane-1,4-diyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction is often catalyzed by a palladium or nickel complex to facilitate the coupling process.
Industrial Production Methods
Industrial production of (Butane-1,4-diyl)bis(triphenylstannane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(Butane-1,4-diyl)bis(triphenylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state organotin compounds.
Substitution: The triphenylstannane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Butane-1,4-diyl)bis(triphenylstannane) is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also employed as a catalyst in various reactions, including polymerization and cross-coupling reactions.
Biology
In biological research, organotin compounds, including (Butane-1,4-diyl)bis(triphenylstannane), are studied for their potential as antimicrobial and antifungal agents. Their ability to interact with biological molecules makes them of interest in the development of new pharmaceuticals.
Medicine
The compound’s potential medicinal applications are being explored, particularly in the field of cancer research. Organotin compounds have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells.
Industry
In industry, (Butane-1,4-diyl)bis(triphenylstannane) is used in the production of advanced materials, including polymers and coatings. Its role as a catalyst in various industrial processes is also significant.
Wirkmechanismus
The mechanism by which (Butane-1,4-diyl)bis(triphenylstannane) exerts its effects involves the interaction of the organotin moiety with target molecules. In catalytic applications, the compound facilitates the formation of new bonds by stabilizing transition states and intermediates. In biological systems, the organotin groups can interact with cellular components, leading to various biological effects, including the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Butane-1,4-diyl)bis(triphenylphosphine): Similar structure but with phosphine groups instead of stannane.
(Butane-1,4-diyl)bis(triphenylsilane): Similar structure but with silane groups instead of stannane.
(Butane-1,4-diyl)bis(triphenylgermane): Similar structure but with germane groups instead of stannane.
Uniqueness
(Butane-1,4-diyl)bis(triphenylstannane) is unique due to the presence of the organotin moiety, which imparts distinct chemical and biological properties. The stannane groups enhance the compound’s reactivity and catalytic efficiency, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
5274-40-8 |
|---|---|
Molekularformel |
C40H38Sn2 |
Molekulargewicht |
756.1 g/mol |
IUPAC-Name |
triphenyl(4-triphenylstannylbutyl)stannane |
InChI |
InChI=1S/6C6H5.C4H8.2Sn/c6*1-2-4-6-5-3-1;1-3-4-2;;/h6*1-5H;1-4H2;; |
InChI-Schlüssel |
ORIOFDWKAKXJIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](CCCC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





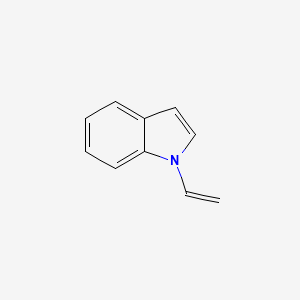
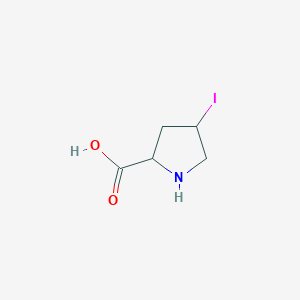
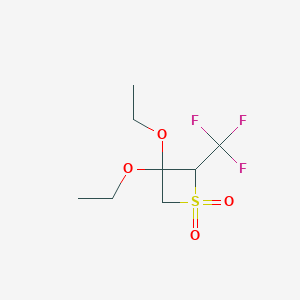
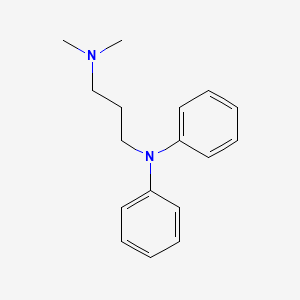
![2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine](/img/structure/B14747609.png)
